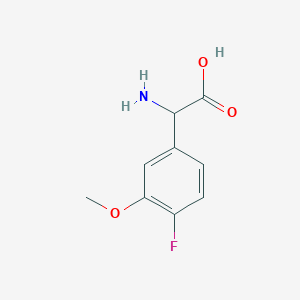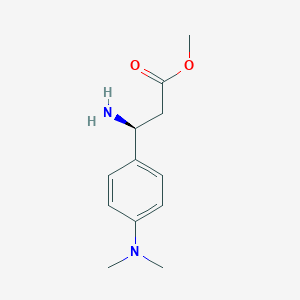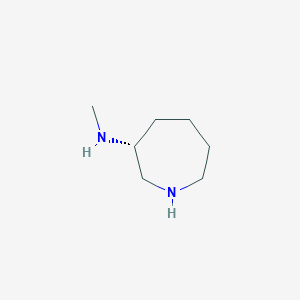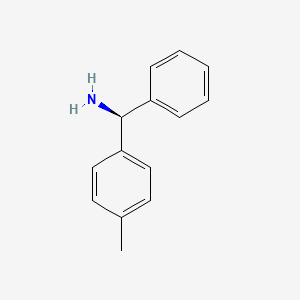
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Formation of the Intermediate: Benzyl chloroformate reacts with the amine to form an intermediate carbamate.
Final Product Formation: The intermediate undergoes further reaction with 4-bromophenyl acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: A simpler analog without the bromophenyl group.
Ethyl carbamate: Another carbamate ester with different substituents.
Methyl carbamate: A smaller analog with a methyl group instead of a benzyl group.
Uniqueness
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate is unique due to the presence of the bromophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and biochemical research.
Eigenschaften
Molekularformel |
C19H19BrN2O4 |
|---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[2-(4-bromophenyl)-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H19BrN2O4/c1-13(22-19(25)26-12-14-5-3-2-4-6-14)18(24)21-11-17(23)15-7-9-16(20)10-8-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,25)/t13-/m0/s1 |
InChI-Schlüssel |
ORCUKUFFFSQBPR-ZDUSSCGKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)NCC(=O)C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13040842.png)





